molecular formula C16H27NO4 B2466773 (1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 654680-62-3

(1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B2466773
CAS No.: 654680-62-3
M. Wt: 297.395
InChI Key: IRUHFNNIILKLHJ-LDEFXWBWSA-N
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Description

(1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[410]heptane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with biological targets to develop new drugs and therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly in the development of new treatments for diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R,4S,6S)-4-amino-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid
  • (1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid
  • (1R,3R,4S,6S)-4-methyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid

Uniqueness

What sets (1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid apart from similar compounds is its tert-butoxycarbonyl protecting group. This group enhances the compound’s stability and reactivity, making it more versatile in synthetic applications. Additionally, the specific stereochemistry of the compound contributes to its unique biological and chemical properties.

Properties

IUPAC Name

(3R,4S,6S)-4,7,7-trimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(6)8-11-9(15(11,4)5)7-10(16)12(18)19/h9-11H,7-8H2,1-6H3,(H,17,20)(H,18,19)/t9?,10-,11-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUHFNNIILKLHJ-LDEFXWBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(C(C2)C(=O)O)(C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]2C(C2(C)C)C[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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